Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a benzoate ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorine atom and the morpholine ring. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include fluorinating agents, morpholine, and benzoic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- Indole-3-acetic acid
Uniqueness
Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is unique due to its combination of a fluorine atom, morpholine ring, and benzoate ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique molecular structure that integrates multiple functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydrochromeno-pyrrole core , which is notable for its diverse pharmacological properties. The presence of a morpholine ring and a fluorine atom enhances its pharmacological profile, making it useful in various therapeutic applications. The structural complexity allows for various interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of the chromeno-pyrrole scaffold exhibit significant anticancer activity. For instance, some compounds within this class have shown efficacy against multidrug-resistant cancer cell lines and have been evaluated for their anti-HIV-1 activity at noncytotoxic concentrations . The unique combination of functional groups in this compound may confer specific anticancer properties that are not observed in other similar compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that chromeno-pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like gentamicin . This suggests potential applications in treating bacterial infections.
The mechanism by which this compound exerts its biological effects likely involves modulation of key cellular pathways. Interaction studies indicate that the compound may bind to various biological targets, influencing processes such as cell growth and apoptosis.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Chromone derivative with alkoxy substituent | Anticancer properties |
Compound B | Morpholine-containing pyrazole | Antimicrobial activity |
Compound C | Fluorinated benzoate analog | Enzyme inhibition |
This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : Research focusing on chromeno-pyrrole derivatives has shown promising results in anticancer assays. For example, specific derivatives were found to inhibit human topoisomerase I—an important target in cancer therapy .
- Antimicrobial Efficacy : A recent study highlighted the antibacterial properties of chromene-based compounds against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in infectious diseases .
Properties
Molecular Formula |
C26H25FN2O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25FN2O6/c1-33-26(32)17-5-3-16(4-6-17)22-21-23(30)19-15-18(27)7-8-20(19)35-24(21)25(31)29(22)10-2-9-28-11-13-34-14-12-28/h3-8,15,22H,2,9-14H2,1H3 |
InChI Key |
YGEVNKCXZZPLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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